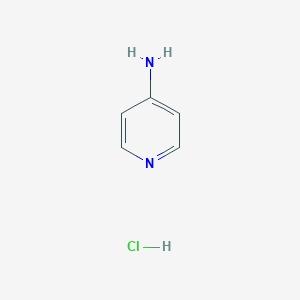

4-Aminopyridine hydrochloride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 206404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

pyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2.ClH/c6-5-1-3-7-4-2-5;/h1-4H,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFZWGRQXZYRRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143115 | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003-40-3 | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinamine, monohydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-amino-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyridine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897AWS9WZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 4-Aminopyridine Hydrochloride on Potassium Channels

Executive Summary: 4-Aminopyridine (4-AP), also known by its drug names dalfampridine and fampridine, is a pivotal pharmacological agent used both as a research tool and a therapeutic for neurological conditions such as multiple sclerosis (MS).[1] Its efficacy stems from its function as a non-selective, state-dependent blocker of voltage-gated potassium (Kv) channels.[2][3] This guide provides a comprehensive technical overview of the molecular mechanism by which 4-AP interacts with Kv channels, the biophysical consequences of this interaction, quantitative data on its potency across various channel subtypes, and detailed protocols for key experimental assays used in its characterization. The intended audience includes researchers, scientists, and professionals in drug development seeking a deep, actionable understanding of 4-AP's pharmacology.

Core Mechanism of Action: State-Dependent Intracellular Blockade

The primary mechanism of 4-Aminopyridine involves the blockade of Kv channels from the intracellular side of the cell membrane in a manner that is critically dependent on the conformational state of the channel.[2][4][5] This process can be broken down into several key steps.

1.1 Membrane Permeation and Ionization: 4-AP is a weak base with a pKa of approximately 9.0, allowing it to exist in both a neutral (un-ionized) and a protonated (ionized) form at physiological pH.[4] The lipid-soluble, neutral form of 4-AP readily crosses the cell membrane. Once in the cytoplasm, it equilibrates, and the positively charged, ionized form becomes the active species responsible for channel blockade.[4] This intracellular site of action has been confirmed through patch-clamp experiments where external application has a delayed effect compared to direct application to the intracellular face of the membrane.[4][5]

1.2 Open-Channel Block and Trapping: 4-AP exhibits a classic open-channel blocking mechanism.[4][6] The ionized molecule accesses its binding site within the channel's inner pore only when the activation gate is open, which occurs during membrane depolarization.[5][6][7] The binding site is a hydrophobic cavity formed by residues in the S5 and S6 transmembrane segments, which constitute the pore's inner mouth.[8] Upon binding, 4-AP physically occludes the pore, preventing the efflux of K+ ions.

A key feature of its action is "trapping." If the channel's activation gate closes while the 4-AP molecule is bound, the drug becomes trapped within the pore.[4][5][9] The channel must reopen upon subsequent depolarization for the drug to unbind and exit the pore.[7] This state-dependent interaction means that the efficacy of the block is influenced by the frequency and duration of channel opening.

1.3 Biophysical and Physiological Consequences: The blockade of K+ efflux by 4-AP has profound effects on the cellular action potential. By inhibiting the repolarizing K+ current, 4-AP significantly prolongs the duration of the action potential, particularly the falling phase.[10][11][12] This prolongation has two major downstream consequences:

-

Enhanced Neurotransmitter Release: The extended depolarization at presynaptic terminals keeps voltage-gated calcium channels open for longer, leading to increased Ca2+ influx and subsequently enhancing the release of neurotransmitters like acetylcholine.[11][13][14]

-

Restoration of Conduction in Demyelinated Axons: In diseases like multiple sclerosis, demyelination exposes Kv channels along the axon.[15] The resulting K+ leakage can shunt the axonal current, leading to conduction failure. By blocking these exposed channels, 4-AP prevents this leakage, allowing the action potential to propagate successfully across demyelinated segments.[11][15][16]

Quantitative Analysis of 4-AP Potency

4-AP is a non-selective blocker, exhibiting varying affinities for different Kv channel subtypes. Its potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

Table 1: Potency of 4-Aminopyridine on Various Kv Channel Subtypes

| Channel Subtype | Reported IC50 / Kd | Cell Type / System | Reference(s) |

|---|---|---|---|

| Kv1.1 (KCNA1) | 170 - 290 µM | CHO Cells | [2] |

| Kv1.2 (KCNA2) | 230 µM | CHO Cells | [2] |

| Kv1.3 (KCNA3) | 195 µM | Not Specified | [2] |

| Kv1.4 (KCNA4) | 13 µM | Not Specified | [2] |

| Kv2.1 (KCNB1) | High (Low Sensitivity) | Xenopus Oocytes | [5] |

| Kv3.1 (KCNC1) | 29 µM | Not Specified | [2] |

| Kv3.2 (KCNC2) | 100 µM | Not Specified | [2] |

| Delayed Rectifier (B-Lymphocytes) | 120 µM (steady state) | Murine B-Lymphocytes | [4][17] |

| Delayed Rectifier (B-Lymphocytes) | 3.1 mM (peak of first pulse) | Murine B-Lymphocytes |[4][17] |

Table 2: Structure-Activity Relationship of 4-AP Analogs on Shaker K+ Channels

| Compound | Substitution | Potency Relative to 4-AP | Reference(s) |

|---|---|---|---|

| 3-methyl-4-aminopyridine | Methyl at position 3 | ~7-fold more potent | [18][19][20] |

| 3-methoxy-4-aminopyridine | Methoxy at position 3 | ~3 to 4-fold less potent | [18][20] |

| 3-trifluoromethyl-4-aminopyridine | Trifluoromethyl at position 3 | ~3 to 4-fold less potent | [18][20] |

| 2-trifluoromethyl-4-aminopyridine | Trifluoromethyl at position 2 | ~60-fold less potent | [18][20] |

| [¹⁸F]3-fluoro-4-aminopyridine | Fluorine at position 3 | Similar potency (0.8x) |[21] |

Key Experimental Protocols

The mechanism of 4-AP has been elucidated primarily through electrophysiological techniques, with binding affinities confirmed using radioligand assays with 4-AP derivatives.

3.1 Electrophysiological Characterization via Whole-Cell Patch-Clamp

This protocol describes the measurement of 4-AP's inhibitory effect on a specific Kv channel subtype expressed in a heterologous system (e.g., HEK293 cells).

-

Objective: To determine the IC50 of 4-AP for a specific Kv channel.

-

Methodology:

-

Cell Preparation: Culture HEK293 cells stably or transiently transfected with the cDNA encoding the Kv channel of interest. Plate cells onto glass coverslips 24-48 hours before recording.

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 130 K-Aspartate, 10 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.2 with KOH.

-

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Procedure:

-

a. Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.

-

b. Approach a single, healthy-looking cell with the patch pipette and apply slight positive pressure.

-

c. Upon contact, release pressure and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal."

-

d. Apply a sharp pulse of negative pressure to rupture the cell membrane and establish the "whole-cell" configuration.

-

e. Clamp the cell's membrane potential at a holding potential where the channels are closed (e.g., -80 mV).

-

f. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit K+ currents and record the baseline response.

-

g. Perfuse the chamber with the extracellular solution containing a known concentration of 4-AP. Allow 2-3 minutes for equilibration.

-

h. Repeat the voltage-step protocol to record the inhibited currents.

-

i. Repeat steps g-h for a range of 4-AP concentrations (e.g., 1 µM to 10 mM) to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak current amplitude at a specific voltage step (e.g., +40 mV) for each 4-AP concentration.

-

Calculate the percentage of inhibition for each concentration relative to the baseline current.

-

Plot the percentage of inhibition against the logarithm of the 4-AP concentration and fit the data to a Hill equation to determine the IC50 value.

-

-

3.2 Characterization via Radioligand Binding Assay

This protocol describes a competition assay to determine the binding affinity (Ki) of 4-AP using a radiolabeled analog (e.g., [¹⁸F]3F4AP) as the primary ligand.

-

Objective: To determine the Ki of 4-AP for Kv channels in a membrane preparation.

-

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the target Kv channel in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the final pellet in an assay buffer and determine the protein concentration.[22]

-

Assay Setup (96-well plate format):

-

Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (e.g., [¹⁸F]3F4AP, near its Kd), and assay buffer.

-

Non-Specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of a non-radiolabeled, high-affinity blocker to saturate the specific sites.

-

Competition Wells: Add membrane preparation, radioligand, and varying concentrations of the competitor (unlabeled 4-AP).

-

-

Procedure:

-

a. To each well of a 96-well plate, add the components as described above.

-

b. Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[22]

-

c. Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand.

-

d. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

e. Dry the filter mat and add a scintillation cocktail.

-

f. Count the radioactivity on each filter using a scintillation counter (e.g., a MicroBeta counter).[22]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

For the competition wells, plot the percentage of specific binding against the logarithm of the unlabeled 4-AP concentration.

-

Fit the resulting curve using non-linear regression to determine the IC50 of 4-AP.

-

Calculate the inhibitor dissociation constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

References

- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A model for 4-aminopyridine action on K channels: similarities to tetraethylammonium ion action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Block by 4-aminopyridine of a Kv1.2 delayed rectifier K+ current expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. rupress.org [rupress.org]

- 10. Effects of 4-aminopyridine on the action potential and the after-hyperpolarization of cat spinal motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 12. researchgate.net [researchgate.net]

- 13. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of 4-Aminopyridine on Action Potential Parameters in Isolated Dog Purkinje Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. giffordbioscience.com [giffordbioscience.com]

4-Aminopyridine Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Aminopyridine hydrochloride (4-AP), a valuable tool in neuroscience research and a clinically relevant therapeutic agent. This document details its core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for its application in neuroscience research.

Core Concepts: Mechanism of Action

This compound is a potassium (K+) channel blocker.[1] Its primary mechanism of action involves the blockade of voltage-gated potassium channels in neurons.[2][3][4] This blockade has several downstream effects that are crucial for its therapeutic and research applications:

-

Prolongation of Action Potentials: By inhibiting the repolarizing outflow of potassium ions, 4-AP broadens the duration of the action potential.[5]

-

Increased Calcium Influx: The prolonged depolarization allows for a greater influx of calcium ions (Ca2+) through voltage-gated calcium channels at the presynaptic terminal.[6][7]

-

Enhanced Neurotransmitter Release: The elevated intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, leading to an increased release of various neurotransmitters, including acetylcholine, noradrenaline, and glutamate.[1][8]

This enhancement of neuronal excitability and synaptic transmission underlies its efficacy in conditions characterized by compromised nerve conduction, such as demyelinating diseases.[5]

Signaling Pathways and Experimental Workflow

To visually represent the processes involved, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Action of 4-Aminopyridine at the Synapse.

Caption: Experimental Workflow for In Vitro Electrophysiology with 4-AP.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on 4-Aminopyridine.

Table 1: Clinical Applications and Dosages

| Indication | Subject Population | Dosage | Key Findings | Reference |

| Multiple Sclerosis | Humans | 10 mg twice daily (extended-release) | Improved walking speed by ~25% in a subset of patients. | [5] |

| Spinal Cord Injury | Humans | Up to 1.45 mg/kg/day | Improved motor and sensory function in individuals with incomplete SCI. | [6][9] |

| Guillain-Barré Syndrome | Humans | Up to 30 mg three times per day | Demonstrated safety and potential to improve functional status. | [10] |

Table 2: Preclinical In Vitro Electrophysiology

| Preparation | 4-AP Concentration | Effect | Quantitative Change | Reference |

| Rat Neuromuscular Junction | 20-200 µM | Enhanced evoked transmitter release | 100 µM enhanced quantal content by 97% | [8] |

| Rat Hippocampal-Entorhinal Slices | 100 µM | Induced seizure-like events (SLEs) | SLE frequency of 0.17 ± 0.03 min⁻¹ | [11] |

| Mouse Hippocampal Slices | 100 µM | Induced spontaneous epileptiform discharges | - | [12] |

Table 3: Preclinical In Vivo Models

| Animal Model | Administration Route & Dose | Application | Key Findings | Reference |

| Rat | Intraperitoneal (0.32 mg/kg) | Motor system physiology | Augmented spinal excitability. | [13] |

| Mouse | Oral (10 µg) | Sciatic nerve crush injury | Improved motor function recovery and myelination. | [14] |

| Rat | Intraperitoneal (150 µg/kg) | Sciatic nerve injury | Restored muscle responses to electrical stimulation after crush injury. | [15] |

| Mouse | Transdermal | Sciatic nerve crush injury | Accelerated motor functional recovery and improved nerve morphology. | [16] |

Experimental Protocols

In Vitro Electrophysiology: Induction of Epileptiform Activity in Brain Slices

This protocol is adapted from studies inducing seizure-like events in rodent brain slices.[11][12][17]

1. Slice Preparation:

- Anesthetize an adult Wistar rat or C57BL/6 mouse according to approved institutional animal care protocols.

- Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

- aCSF Composition (in mM): 129.0 NaCl, 3.0 KCl, 1.8 MgSO₂, 1.6 CaCl₂, 1.25 NaH₂PO₄, 21.0 NaHCO₃, and 10.0 glucose.[17]

- Cut 350-400 µm thick horizontal slices containing the hippocampus and entorhinal cortex using a vibratome.[11][12]

- Transfer slices to an interface chamber and allow them to recover for at least 1 hour, continuously perfused with oxygenated aCSF at 35°C.[17]

2. Recording:

- Place a slice in a recording chamber on a microscope stage, continuously perfused with aCSF.

- For local field potential (LFP) recordings, place a glass microelectrode in the desired hippocampal subfield (e.g., CA1, CA3).

- For whole-cell patch-clamp recordings, obtain a gigaseal on a neuron and establish the whole-cell configuration.[18][19]

- Record baseline electrical activity for a stable period (e.g., 20-30 minutes).

3. 4-Aminopyridine Application:

- Prepare a stock solution of this compound in aCSF.

- Switch the perfusion to aCSF containing the desired final concentration of 4-AP (e.g., 100 µM) to induce epileptiform activity.[11][12][17]

- Record the induced seizure-like events (SLEs). These are typically characterized by a decrease in the field potential of at least 0.5 mV, a duration of at least 10 seconds, and superimposed ripple-like discharges.[11][17]

4. Data Analysis:

- Analyze the frequency, duration, and amplitude of the epileptiform events.

- For patch-clamp recordings, analyze changes in membrane potential, firing patterns, and synaptic currents.

In Vivo Seizure Induction in Rodents

This protocol is a general guideline for inducing seizures in rodents for epilepsy research.

1. Animal Preparation:

- Use adult male B6 mice or Sprague-Dawley rats.

- Allow animals to acclimate to the housing facility for at least one week before the experiment.

2. 4-Aminopyridine Administration:

- Prepare a sterile solution of this compound in saline.

- Administer 4-AP via intraperitoneal (i.p.) injection. A common dose to induce seizures is 5 mg/kg in rats.

- For topical application to the cortex, a 15 mM solution can be used.

3. Seizure Monitoring:

- Immediately after injection, place the animal in an observation chamber.

- Video record the animal's behavior to score seizure severity using a modified Racine scale.

- For electroencephalogram (EEG) recordings, animals should be chronically implanted with cortical electrodes prior to the experiment.

4. Post-Procedure Care:

- Monitor the animal until it has fully recovered from the seizure.

- Provide supportive care as needed according to institutional guidelines.

Assessment of Motor Function in a Mouse Model of Nerve Injury

This protocol describes the assessment of motor function following sciatic nerve crush injury and treatment with 4-AP.[14][16]

1. Surgical Procedure:

- Anesthetize a mouse according to an approved protocol.

- Make a small incision on the lateral aspect of the thigh to expose the sciatic nerve.

- Crush the sciatic nerve at a specific location for a defined duration (e.g., 30 seconds) using fine forceps.

- Suture the muscle and skin layers.

2. 4-Aminopyridine Administration:

- Prepare a solution of 4-AP for the desired route of administration (e.g., oral gavage, intraperitoneal injection, or transdermal application).

- A typical oral dose is 10 µg per mouse.[14]

- Administer 4-AP or vehicle control to the respective groups of animals daily.

3. Behavioral Testing (Walking Track Analysis):

- Coat the hind paws of the mice with non-toxic ink.

- Allow the mice to walk down a narrow track lined with paper.

- Collect the paw prints and measure parameters such as the print length, toe spread, and intermediate toe spread to calculate the Sciatic Functional Index (SFI).

- Perform behavioral testing at regular intervals (e.g., weekly) to assess functional recovery.

4. Histological Analysis:

- At the end of the study, perfuse the animals and collect the sciatic nerves.

- Process the nerve tissue for histology (e.g., hematoxylin and eosin staining) to assess nerve regeneration and myelination.[20]

Conclusion

This compound is a versatile and powerful tool for neuroscience research. Its well-characterized mechanism of action as a potassium channel blocker allows for the targeted manipulation of neuronal excitability and synaptic transmission. This guide provides a foundational understanding and practical protocols for the application of 4-AP in both in vitro and in vivo experimental settings, facilitating further research into neurological disorders and the development of novel therapeutic strategies. Researchers should always adhere to institutional guidelines and safety protocols when working with this compound.

References

- 1. 4-aminopyridine-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Enhancing Neural Transmission in Multiple Sclerosis (4-Aminopyridine Therapy) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional improvement in individuals with chronic spinal cord injury treated with 4-aminopyridine: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of 4-aminopyridine and 3,4-diaminopyridine on transmitter release at the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Functional improvement in individuals with chronic spinal cord injury treated with 4-aminopyridine: A systematic review [frontiersin.org]

- 10. Phase IIB Randomized Trial on the Use of 4-Aminopyridine in Guillain-Barré Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]

- 12. Hippocampal neuron firing and local field potentials in the in vitro 4-aminopyridine epilepsy model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinically relevant levels of 4-Aminopyridine (4-AP) strengthen physiological responses in intact motor circuits in rats, especially after pyramidal tract injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Human equivalent dose of oral 4-aminopyridine differentiates nerve crush injury from transection injury and improves post-injury function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 4-Aminopyridine: A Single-Dose Diagnostic Agent to Differentiate Axonal Continuity in Nerve Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transdermal delivery of 4-aminopyridine accelerates motor functional recovery and improves nerve morphology following sciatic nerve crush injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 20. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Aminopyridine Hydrochloride: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, structure, and mechanism of action of 4-Aminopyridine hydrochloride. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Physicochemical Properties

4-Aminopyridine and its hydrochloride salt are white, crystalline solids.[1] The hydrochloride form is typically used in pharmaceutical preparations to improve solubility and stability. The core quantitative properties are summarized below.

Table 1: Physicochemical Properties of 4-Aminopyridine

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂ | [2][3][4] |

| Molecular Weight | 94.11 g/mol | [1][5] |

| Melting Point | 155-158 °C | [6][7] |

| Boiling Point | 273 °C | [6] |

| pKa | 9.17 | [1][2] |

| Appearance | White crystalline solid | [1][8] |

| Solubility | Water: 112 g/L at 20°COrganic Solvents: Soluble in ethanol, DMSO, DMF, methanol, acetone. | [3][6][8] |

| UV/Vis λmax | 263 nm (in 0.1 M HCl) | [9][10] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇ClN₂ | [11] |

| Molecular Weight | 130.57 g/mol | [11] |

| CAS Number | 1003-40-3 | [11] |

| Appearance | Crystalline Solid | [3] |

Chemical Structure

4-Aminopyridine consists of a pyridine ring with an amino group substituted at the 4-position.[1] The hydrochloride salt is formed by the protonation of the pyridine nitrogen.

References

- 1. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 4-Aminopyridine [webbook.nist.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. 4-Aminopyridine = 99 504-24-5 [sigmaaldrich.com]

- 7. 504-24-5 CAS MSDS (4-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. mpbio.com [mpbio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound | C5H7ClN2 | CID 164772 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preliminary Studies on 4-Aminopyridine Hydrochloride in Spinal Cord Injury Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of preliminary studies investigating the therapeutic potential of 4-Aminopyridine hydrochloride (4-AP HCl) in animal models of spinal cord injury (SCI). It is designed to be a core resource for researchers, scientists, and professionals involved in drug development in the field of neurology. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Quantitative Data Summary

The following tables consolidate the quantitative data from various preclinical and clinical studies on 4-Aminopyridine in the context of spinal cord injury.

Table 1: 4-Aminopyridine Administration and Efficacy in Animal Models of Spinal Cord Injury

| Animal Model | Type of SCI | 4-AP HCl Dose | Administration Route | Key Efficacy Endpoints | Results |

| Rat | Mechanical Contusion/Compression | 1 mg/kg | Intraperitoneal | Axonal conduction, Motor function, Neuropathic pain | Restored axonal conduction, improved motor function, and alleviated neuropathic pain-like behavior.[1] |

| Rat | Pyramidal Tract Injury | 0.32 mg/kg (bolus) | Not specified | Motor Evoked Potentials (MEPs) | Increased responses to spinal cord and cortical stimulation, with a more robust effect in injured animals.[2] |

| Dog | Naturally Occurring Traumatic Paraplegia | 0.5 - 1 mg/kg | Systemic | Hindlimb placing, Pain perception, Cutaneus trunci muscle reflex | Significant improvements in hindlimb placing in 18/39 animals, increased pain awareness in 10/39, and partial reflex recovery in 9/39.[3][4] |

| Dog | Chronic Non-ambulatory | Not specified | Not specified | Supported stepping score, Open field score (OFS) | Significant improvement in supported stepping and OFS compared to placebo.[5] |

Table 2: 4-Aminopyridine Administration and Efficacy in Human Spinal Cord Injury Clinical Trials

| Study Population | Type of SCI | 4-AP HCl Dose | Administration Route | Key Efficacy Endpoints | Results |

| 6 patients (3 complete, 3 incomplete) | Chronic | 24 mg total dose | Intravenous | Electromyography (EMG), Motor function | Enhanced volitional EMG interference patterns and restored toe movements in patients with incomplete injuries.[6] |

| 8 patients | Chronic | 18.0 - 33.5 mg (escalating dose) | Infusion over 2h | Neurological status (motor and sensory), Pain, Spasticity | Significant temporary neurological improvement in 5/6 patients with incomplete SCI, including increased motor control, sensory ability, and reduced pain and spasticity.[7] |

| 21 patients (14 tetraplegic, 7 paraplegic) | Long-standing (≥2 years) | 30 mg/day (high dose) vs. 6 mg/day (low dose) | Oral (immediate-release) | Motor and sensory scores, Pulmonary function, Spasticity (Modified Ashworth Scale) | Statistically significant increases in composite motor and sensory scores, enhanced pulmonary function, and diminished spasticity in the high-dose group at 3 months.[8] |

| 6 patients | Chronic, with temperature-dependent central conduction deficits | 24-25 mg total dose (6 or 15 mg/h) | Intravenous | Somatosensory Evoked Potentials (SEPs), Motor Evoked Potentials (MEPs), Clinical examination | Increased amplitude of cortical SEPs and MEPs, reduced central conduction time, reduced spasticity, reduced pain, increased sensation, and improved leg movement in some patients.[9] |

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of 4-AP HCl in SCI models.

Animal Model: Contusion Spinal Cord Injury in Rats

A widely used and clinically relevant model of SCI is the contusion injury model in rats.

-

Animal Subjects: Adult female Sprague-Dawley rats (225-250 g) are commonly used.

-

Anesthesia: Anesthesia is induced with isoflurane (5% in an induction chamber) and maintained with 1.5-2% isoflurane delivered via a mask. The rat's body temperature is maintained at 37°C using a warming pad.

-

Surgical Procedure (Laminectomy):

-

The thoracic area is shaved and sterilized with a povidone-iodine solution.

-

A longitudinal incision is made on the dorsal thoracic surface, and the paraspinal muscles are dissected to expose the vertebrae, typically from T7 to T12.

-

A laminectomy is performed, usually at the T9-T10 level, to expose the spinal cord. Care is taken not to damage the dura mater.

-

-

Contusion Injury:

-

The rat is placed in a stereotactic frame, and the spine is stabilized by clamping the vertebral processes.

-

A computer-controlled impactor device (e.g., MASCIS Impactor) is used to deliver a consistent and reproducible injury. A 10g rod is dropped from a specific height onto the exposed spinal cord.

-

The impact parameters (e.g., force, displacement) are recorded to ensure consistency across animals.

-

-

Post-operative Care:

-

The muscle and skin layers are sutured closed.

-

Post-operative analgesia (e.g., buprenorphine) and antibiotics are administered.

-

Manual bladder expression is performed twice daily until bladder function returns.

-

Preparation and Administration of this compound

-

Preparation: this compound is typically dissolved in a sterile saline solution (0.9% NaCl) to the desired concentration. The pH of the solution may be adjusted to physiological levels.

-

Administration:

-

Intraperitoneal (IP) Injection: This is a common route for systemic administration in rodent models. The prepared 4-AP HCl solution is injected into the peritoneal cavity.

-

Intravenous (IV) Infusion: For more controlled delivery and to mimic clinical scenarios, IV infusion can be used. The solution is infused at a constant rate through a catheterized vein.

-

Oral Gavage: For studies investigating the effects of oral administration, the 4-AP HCl solution is delivered directly into the stomach using a gavage needle.

-

Behavioral Assessment: Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale

The BBB scale is a 22-point (0-21) ordinal scale used to assess hindlimb locomotor recovery in rats following SCI.

-

Procedure:

-

Rats are placed in an open field, a circular arena with a non-slip floor.

-

Two trained observers independently score the animal's hindlimb movements for a 4-minute period.

-

The scale evaluates various aspects of locomotion, including joint movement, stepping ability, coordination, paw placement, and trunk stability.

-

-

Scoring:

-

0: No observable hindlimb movement.

-

1-7: Slight to extensive movement of one or two hindlimb joints.

-

8-13: Sweeping with no weight support to consistent weight-supported plantar steps, but no forelimb-hindlimb coordination.

-

14-20: Consistent plantar stepping and coordination, with progressive improvement in paw position and trunk stability.

-

21: Consistent coordinated stepping with parallel paw position and consistent trunk stability.

-

Electrophysiological Assessment

Electrophysiological recordings are crucial for directly measuring the effects of 4-AP HCl on nerve conduction.

-

In Vivo Recordings:

-

Somatosensory Evoked Potentials (SEPs): Stimulating electrodes are placed over a peripheral nerve (e.g., sciatic nerve), and recording electrodes are placed over the somatosensory cortex or along the spinal cord. The evoked potentials are recorded to assess the integrity of the ascending sensory pathways.

-

Motor Evoked Potentials (MEPs): Stimulating electrodes are placed over the motor cortex, and recording electrodes are placed in a contralateral muscle (e.g., biceps brachii) or on the spinal cord. The resulting muscle contractions or spinal cord potentials indicate the functional status of the descending motor pathways.

-

-

Ex Vivo Recordings (Isolated Spinal Cord Strips):

-

The spinal cord is dissected from the animal and maintained in an oxygenated artificial cerebrospinal fluid (aCSF) bath.

-

Suction electrodes are used for stimulation and recording of compound action potentials (CAPs) to directly assess axonal conduction properties in response to 4-AP HCl application.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of 4-Aminopyridine in Demyelinated Axons

Caption: Mechanism of 4-AP in restoring conduction in demyelinated axons.

Downstream Signaling Effects of 4-Aminopyridine

Caption: Downstream effects of 4-AP leading to increased intracellular calcium.

Experimental Workflow for Preclinical Evaluation of 4-Aminopyridine

Caption: Typical workflow for preclinical studies of 4-AP in SCI models.

This technical guide provides a foundational understanding of the preliminary research on this compound for spinal cord injury. The presented data, protocols, and diagrams are intended to facilitate further research and development in this promising therapeutic area.

References

- 1. Possible new treatment for spinal cord injuries identified in animal studies - Purdue University News [purdue.edu]

- 2. benchchem.com [benchchem.com]

- 3. The effects of 4-aminopyridine on neurological deficits in chronic cases of traumatic spinal cord injury in dogs: a phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. Canine Paralysis Study Suggests Spinal Cord Injuries Require Customized Treatments | Veterinary Medicine News [news.cvm.ncsu.edu]

- 6. Preclinical trial of 4-aminopyridine in patients with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aminopyridine in chronic spinal cord injury: a controlled, double-blind, crossover study in eight patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of 4-aminopyridine in humans with spinal cord injury: a long-term, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of 4-Aminopyridine Hydrochloride on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine (4-AP) hydrochloride is a potent modulator of neuronal excitability, primarily known for its role as a voltage-gated potassium (Kv) channel blocker. This technical guide provides an in-depth analysis of the mechanisms through which 4-AP enhances neuronal activity, its quantitative effects on key electrophysiological parameters, and detailed protocols for experimental investigation. By prolonging the action potential duration and increasing neurotransmitter release, 4-AP has found clinical applications in treating conditions such as multiple sclerosis.[1][2][3][4] This document serves as a comprehensive resource for researchers and drug development professionals exploring the multifaceted impact of 4-Aminopyridine on the nervous system.

Core Mechanism of Action

4-Aminopyridine's principal mechanism of action is the blockade of voltage-gated potassium channels.[1][2][3] These channels are crucial for the repolarization phase of the action potential; by inhibiting them, 4-AP effectively broadens the action potential.[5][6] This prolongation leads to a greater influx of calcium ions (Ca2+) through voltage-gated calcium channels at the presynaptic terminal, which in turn enhances the release of various neurotransmitters, including acetylcholine, glutamate, dopamine, and noradrenaline.[2][7]

While the blockade of Kv channels is the primary and most well-documented mechanism, emerging evidence suggests that 4-AP can also directly potentiate high voltage-activated Ca2+ channels (HVACCs), independent of its effects on potassium channels.[8] This dual action contributes to its significant impact on synaptic transmission and overall neuronal excitability.

Signaling Pathway of 4-Aminopyridine Action

References

- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 3. 4-Aminopyridine Applications and Interactions_Chemicalbook [chemicalbook.com]

- 4. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of 4-aminopyridine on the action potential and the after-hyperpolarization of cat spinal motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of 4-aminopyridine and tetraethylammonium ions on normal and demyelinated mammalian nerve fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of 4-Aminopyridine Hydrochloride in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine (4-AP), also known as dalfampridine, is a potassium channel blocker that has shown therapeutic potential in various neurological conditions, most notably for improving walking in patients with multiple sclerosis.[1][2][3] Its mechanism of action involves the blockade of voltage-gated potassium channels in demyelinated axons, which enhances action potential propagation and neurotransmitter release.[2][3] Understanding the pharmacokinetic profile of 4-Aminopyridine hydrochloride in various animal models is crucial for preclinical drug development, enabling researchers to predict its absorption, distribution, metabolism, and excretion (ADME) characteristics in humans. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key animal models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in various animal models. These parameters are essential for comparing the drug's behavior across species and for designing further preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of 4-Aminopyridine in Guinea Pigs

| Parameter | Value | Animal Group | Dosage | Route | Pharmacokinetic Model | Source |

| Peak Plasma Level (Tmax) | 16 - 17 min | Instrumented & Uninstrumented | 2 mg/kg | Intramuscular (im) | One-compartment | [4] |

| Elimination Half-life (t½) | 65 - 71 min | Instrumented & Uninstrumented | 2 mg/kg | Intramuscular (im) | One-compartment | [4] |

Table 2: Pharmacokinetic Parameters of 4-Aminopyridine in Dogs

| Parameter | Value (mean +/- S.D.) | Animal Group | Dosage | Route | Pharmacokinetic Model | Source |

| Initial Half-life (t½α) | 1.1 +/- 0.7 min | Anesthetized | 1.0 mg/kg | Intravenous (i.v.) | Three-compartment | [5] |

| Second Phase Half-life (t½β) | 25.4 +/- 11 min | Anesthetized | 1.0 mg/kg | Intravenous (i.v.) | Three-compartment | [5] |

| Terminal Elimination Half-life (t½γ) | 125 +/- 23 min | Anesthetized | 1.0 mg/kg | Intravenous (i.v.) | Three-compartment | [5] |

| Volume of Central Compartment (Vc) | 412 +/- 352 ml/kg | Anesthetized | 1.0 mg/kg | Intravenous (i.v.) | Three-compartment | [5] |

| Volume of Distribution at Steady State (Vdss) | 2517 +/- 363 ml/kg | Anesthetized | 1.0 mg/kg | Intravenous (i.v.) | Three-compartment | [5] |

| Total Clearance (Cl) | 21 +/- 4 ml/kg/min | Anesthetized | 1.0 mg/kg | Intravenous (i.v.) | Three-compartment | [5] |

| Urinary Excretion (10 hr) | 60 +/- 9% of dose | Anesthetized | 1.0 mg/kg | Intravenous (i.v.) | - | [5] |

| Biliary Excretion (10 hr) | 0.01 +/- 0.01% of dose | Anesthetized | 1.0 mg/kg | Intravenous (i.v.) | - | [5] |

| Peak Plasma Level (Tmax) - Ethyl Derivative | 36.6 min | - | - | Oral | - | |

| Peak Plasma Level (Tmax) - t-Butyl Derivative | 87 min | - | - | Oral | - | |

| Peak Plasma Level (Tmax) - Methyl Derivative | 175 min | - | - | Oral | - |

Table 3: Pharmacokinetic Parameters of 4-Aminopyridine in Cattle

| Parameter | Value | Dosage | Route | Pharmacokinetic Model | Source |

| Distribution Half-life (t½α) | 12.08 min | 0.3 mg/kg | Intravenous (IV) | Two-compartment | [6] |

| Elimination Half-life (t½β) | 128.96 min | 0.3 mg/kg | Intravenous (IV) | Two-compartment | [6] |

| Volume of Central Compartment (Vc) | 1.48 L/kg | 0.3 mg/kg | Intravenous (IV) | Two-compartment | [6] |

| Volume of Distribution (Area) | 3.07 L/kg | 0.3 mg/kg | Intravenous (IV) | Two-compartment | [6] |

| Volume of Distribution at Steady State (Vdss) | 2.75 L/kg | 0.3 mg/kg | Intravenous (IV) | Two-compartment | [6] |

| Body Clearance (Cl) | 16.57 ml/min/kg | 0.3 mg/kg | Intravenous (IV) | Two-compartment | [6] |

Table 4: Pharmacokinetic Parameters of 4-Aminopyridine in Rats

| Parameter | Value | Dosage | Route | Source |

| Absorption | Rapid | 4.6 mg/kg | Oral | [1] |

| Area Under the Curve (AUC) - Portal Plasma (2 hr) | 597.7 ng-equivalents·h/mL | 4.6 mg/kg | Oral | [1] |

| Area Under the Curve (AUC) - Systemic Plasma (2 hr) | 383.9 ng-equivalents·h/mL | 4.6 mg/kg | Oral | [1] |

| Maximal Mean Concentration - Portal Plasma | 553.9 ng-equivalents/mL | 4.6 mg/kg | Oral | [1] |

| Maximal Mean Concentration - Systemic Plasma | 33.14 ng-equivalents/mL | 4.6 mg/kg | Oral | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key pharmacokinetic studies of this compound.

Study in Guinea Pigs

-

Animals: Chronically instrumented (IN) and uninstrumented (UN) guinea pigs.

-

Drug Administration: A single intramuscular (im) dose of 2 mg/kg 4-Aminopyridine.[4]

-

Sample Collection: Blood samples were collected at predetermined time intervals up to 4 hours post-administration.[4]

-

Analytical Method: High-performance liquid chromatography (HPLC) was used to determine the plasma concentrations of 4-AP.[4]

-

Pharmacokinetic Analysis: Plasma concentration-time data were fitted to a one-compartment model.[4]

Study in Dogs

-

Animals: Seven anesthetized dogs.[5]

-

Drug Administration: A single intravenous (i.v.) dose of 1.0 mg/kg 4-Aminopyridine.[5]

-

Sample Collection: Serum, urine, and bile samples were collected at several intervals for 10 hours after administration.[5]

-

Analytical Method: A sensitive high-performance liquid chromatographic (HPLC) assay with a sensitivity of 1 ng/ml was used.[5]

-

Pharmacokinetic Analysis: Serum data were best fit to a three-compartment pharmacokinetic model.[5]

Study in Cattle

-

Animals: Cattle.

-

Drug Administration: A bolus intravenous (IV) injection of 0.3 mg/kg this compound.[6]

-

Sample Collection: Plasma samples were collected over an 8-hour period.[6]

-

Analytical Method: A gas-liquid chromatographic method using a nitrogen-phosphorus detector was employed to assay the drug.[6]

-

Pharmacokinetic Analysis: Plasma concentration versus time data were fitted to a two-compartment pharmacokinetic model.[6]

Metabolic Profiling in Rats and Dogs

-

Animals: Adult male Sprague-Dawley rats and beagle dogs (male and female).[1]

-

Drug Administration: A single oral dose of 14C-labeled 4-AP was administered (4.6 mg/kg for rats, 1 mg/kg for dogs).[1]

-

Sample Collection: Portal and systemic blood samples were collected from rats at various time points. Urine samples were collected from dogs.[1]

-

Analytical Method: High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and radioanalysis (liquid scintillation counting) were used. Further identification of metabolites was performed by gas chromatography/mass spectrometry (GC/MS).[1]

-

Key Findings: The primary metabolites in both species were identified as 3-hydroxy-4-AP and 3-hydroxy-4-AP sulfate.[1]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate the mechanism of action of 4-Aminopyridine and a typical experimental workflow for its pharmacokinetic analysis.

Mechanism of Action of 4-Aminopyridine

4-Aminopyridine primarily acts by blocking voltage-gated potassium (K+) channels.[2][3] In demyelinated neurons, this blockade prolongs the action potential, leading to an increased influx of calcium (Ca2+) at the presynaptic terminal and subsequently enhancing neurotransmitter release.[3][7]

Caption: Mechanism of 4-Aminopyridine at the synapse.

Experimental Workflow for Pharmacokinetic Studies

The following diagram outlines a typical workflow for conducting a pharmacokinetic study of 4-Aminopyridine in an animal model.

Caption: A typical experimental workflow for pharmacokinetic analysis.

Conclusion

The pharmacokinetic profile of this compound varies significantly across different animal models, highlighting the importance of species-specific considerations in preclinical research. In general, 4-AP is rapidly absorbed and exhibits a relatively short half-life, which has led to the development of sustained-release formulations for clinical use.[8] The primary route of elimination appears to be renal, with metabolism playing a role in its clearance.[1][5] The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working with this compound. A thorough understanding of its pharmacokinetics is essential for designing effective dosing regimens and for translating preclinical findings to clinical applications.

References

- 1. Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 4. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of 4-aminopyridine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of 4-aminopyridine in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic studies of single and multiple oral doses of fampridine-SR (sustained-release 4-aminopyridine) in patients with chronic spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Preparing 4-Aminopyridine Hydrochloride Stock Solution for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine (4-AP), and its hydrochloride salt, is a non-selective blocker of voltage-gated potassium (Kv) channels.[1] It is widely utilized in neuroscience research to study neuronal excitability, synaptic transmission, and to model conditions such as epilepsy and demyelinating diseases like multiple sclerosis.[1][2][3][4] By blocking Kv channels, 4-AP prolongs the duration of action potentials, leading to an increase in neurotransmitter release.[3][4] These application notes provide a detailed protocol for the preparation of a 4-Aminopyridine hydrochloride stock solution for use in cell culture experiments.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Property | Value | Solvent | Reference |

| Molecular Weight | 94.12 g/mol (free base) | - | [5] |

| Solubility | 50 mg/mL | Water (with heating if needed) | [5] |

| ~30 mg/mL | Ethanol, DMSO, Dimethyl formamide | [6] | |

| 112 g/L (at 20°C) | Water | [7] | |

| Typical Stock Solution Concentration | 10 mM - 100 mM | DMSO | [8] |

| Typical Working Concentration | 100 µM - 1 mM | Cell Culture Medium | [3][9][10] |

| IC50 for Kv1.1 | 170 µM - 242 µM | - | [11][12] |

| IC50 for Kv1.2 | 230 µM - 399 µM | - | [11][12] |

Signaling Pathway of 4-Aminopyridine

4-Aminopyridine primarily acts by blocking voltage-gated potassium channels on the neuronal membrane. This inhibition delays the repolarization phase of the action potential, leading to a prolonged influx of calcium ions at the presynaptic terminal and consequently enhancing the release of neurotransmitters.

References

- 1. neurology.org [neurology.org]

- 2. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Characterization of 4-Aminopyridine-induced network plasticity in human iPSC-derived neuronal cultures [frontiersin.org]

- 4. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 4-Aminopyridine CAS#: 504-24-5 [m.chemicalbook.com]

- 8. mpbio.com [mpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Aminopyridine Induces Nerve Growth Factor to Improve Skin Wound Healing and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

Application of 4-Aminopyridine Hydrochloride in Patch-Clamp Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminopyridine hydrochloride (4-AP) is a potent, non-selective blocker of voltage-gated potassium (Kv) channels.[1] Its ability to modulate neuronal excitability and synaptic transmission has made it an invaluable tool in neuroscience research and a therapeutic agent for conditions like multiple sclerosis.[2] Patch-clamp electrophysiology is the gold-standard technique for investigating the effects of compounds like 4-AP on ion channel function with high temporal and voltage resolution. These application notes provide a comprehensive overview and detailed protocols for utilizing 4-AP in patch-clamp studies to investigate its mechanism of action and physiological effects.

Mechanism of Action

4-Aminopyridine primarily exerts its effects by physically occluding the pore of voltage-gated potassium channels.[3] The block is state-dependent, with 4-AP binding preferentially to the open state of the channel.[4][5][6] Upon channel closure, the 4-AP molecule can become trapped within the pore, leading to a use-dependent block.[3][4][7] The block is also voltage-dependent, tending to be more pronounced at hyperpolarized potentials and relieved by depolarization.[2][7][8] While it is a broad-spectrum Kv channel blocker, its affinity varies across different channel subtypes.[1][9] At higher concentrations (in the millimolar range), 4-AP can also affect other ion channels, including voltage-gated sodium channels.[10]

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of 4-aminopyridine on various voltage-gated potassium channels as determined by patch-clamp studies.

Table 1: IC50 Values of 4-Aminopyridine for various Kv Channels

| Channel Subtype | Expression System | IC50 (µM) | Reference |

| Kv1.1 | CHO cells | 170 | [9] |

| Kv1.1 | HEK293 cells | 242 | [9] |

| Kv1.1 | Sol-8 cells | 89 | [7] |

| Kv1.1 (mouse) | CHO cells | 147 (extracellular), 117 (intracellular) | [11] |

| Kv1.2 | CHO cells | 230 | [9] |

| Kv1.2 | HEK293 cells | 399 | [9] |

| Kv1.4 | HEK293 cells | 399 | [9] |

| Kv3.1 | Xenopus oocytes | ~150 times more sensitive than Kv2.1 | [3] |

| Kv7.4 | HEK cells | Biphasic effect: enhancement at 0.1 mM, inhibition at 5 mM | [1][12] |

| Delayed Rectifier K+ Current | Dopa.4U neurons | 2000 | [9] |

| A-type K+ Current | Dopa.4U neurons | 400 | [9] |

Table 2: Effects of 4-Aminopyridine on hERG Channels

| 4-AP Concentration (mM) | Mean Inhibition (%) |

| 0.3 | 8.2 ± 0.9 |

| 1 | 31.8 ± 3.8 |

| 10 | 67.6 ± 3.6 |

| 30 | 76.7 ± 3.1 |

| IC50 (mM) | 3.83 |

| Data from HEK293 cells stably transfected with the hERG gene.[13] |

Mandatory Visualizations

Experimental Protocols

Protocol 1: Determination of IC50 for 4-AP on a specific Kv channel subtype expressed in HEK293 cells

1. Cell Culture and Transfection:

-

Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS).

-

Transiently or stably transfect cells with the plasmid DNA encoding the Kv channel of interest.

-

Plate transfected cells onto glass coverslips 24-48 hours prior to recording.

2. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

-

Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[14][15]

-

4-AP Stock Solution: Prepare a high concentration stock solution of this compound (e.g., 100 mM) in deionized water. Store aliquots at -20°C. Prepare fresh dilutions in external solution on the day of the experiment.

3. Patch-Clamp Recording (Whole-Cell Voltage-Clamp):

-

Place a coverslip with transfected cells in the recording chamber and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.[16]

-

Approach a cell and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Set the holding potential to -80 mV.

-

Apply a voltage protocol to elicit Kv channel currents. For example, a series of depolarizing steps from -80 mV to +60 mV in 10 mV increments for 500 ms.

-

Record baseline currents in the control external solution.

-

Apply increasing concentrations of 4-AP (e.g., 1 µM to 10 mM) via the perfusion system, allowing the current to reach a steady-state at each concentration.

-

Record currents at each 4-AP concentration.

-

Perform a washout with the control external solution to check for reversibility.

4. Data Analysis:

-

Measure the peak outward current at a specific depolarizing step (e.g., +40 mV) for each 4-AP concentration.

-

Normalize the current at each concentration to the baseline current.

-

Plot the normalized current as a function of the logarithm of the 4-AP concentration.

-

Fit the concentration-response curve with the Hill equation to determine the IC50 value.

Protocol 2: Investigating the Effect of 4-AP on Neuronal Action Potential Properties

1. Cell Preparation:

-

Prepare primary neuronal cultures or acute brain slices from the desired brain region.

2. Solutions:

-

Artificial Cerebrospinal Fluid (aCSF) (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, 10 Glucose. Bubble with 95% O2 / 5% CO2.[14]

-

Internal (Pipette) Solution (in mM): 130 K-Gluconate, 5 KCl, 1.5 MgCl2, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, 0.5 EGTA. Adjust pH to 7.2 with KOH.[17]

-

4-AP Stock Solution: As described in Protocol 1. Dilute in aCSF to the desired final concentration (e.g., 100 µM).

3. Patch-Clamp Recording (Whole-Cell Current-Clamp):

-

Follow the initial steps for whole-cell patch-clamp as described in Protocol 1, using aCSF as the external solution.

-

After establishing the whole-cell configuration, switch to current-clamp mode.

-

Record the resting membrane potential.

-

Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and characterize the neuron's firing properties (e.g., rheobase, firing frequency, action potential threshold, amplitude, and duration).

-

Record baseline action potential characteristics.

-

Perfuse the slice or culture with aCSF containing the desired concentration of 4-AP.

-

After a stable effect is observed, repeat the current injection protocol to record action potentials in the presence of 4-AP.

-

Perform a washout with control aCSF.

4. Data Analysis:

-

Measure and compare the following parameters before, during, and after 4-AP application:

-

Resting membrane potential

-

Action potential threshold, amplitude, and duration (width at half-maximal amplitude)

-

Afterhyperpolarization (AHP) amplitude and duration

-

Firing frequency in response to depolarizing current steps

-

-

Statistically analyze the changes in these parameters to determine the effect of 4-AP on neuronal excitability.

Concluding Remarks

This compound is a versatile pharmacological tool for the study of voltage-gated potassium channels and their role in cellular and network physiology. The protocols outlined above provide a framework for conducting rigorous patch-clamp experiments to characterize the effects of 4-AP. Researchers should carefully consider the specific Kv channel subtypes present in their preparation and the appropriate concentration range of 4-AP to use. Adherence to best practices in patch-clamp electrophysiology will ensure the generation of high-quality, reproducible data, contributing to a deeper understanding of the multifaceted actions of this important compound.

References

- 1. 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.4 currents and inhibits noradrenaline‐mediated contraction of rat mesenteric small arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Block by 4-aminopyridine of a Kv1.2 delayed rectifier K+ current expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes | Semantic Scholar [semanticscholar.org]

- 7. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of internal and external 4-aminopyridine on the potassium currents in intracellularly perfused squid giant axons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Aminopyridine: a pan voltage-gated potassium channel inhibitor that enhances Kv 7.4 currents and inhibits noradrenaline-mediated contraction of rat mesenteric small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of 4-Aminopyridine on Cloned hERG Channels Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. scientifica.uk.com [scientifica.uk.com]

- 16. axolbio.com [axolbio.com]

- 17. Neuronal identity is not static: An input-driven perspective | PLOS Computational Biology [journals.plos.org]

Application Notes and Protocols for Inducing Epileptiform Activity in Brain Slices Using 4-Aminopyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from abnormal, excessive, or synchronous neuronal activity in the brain. In vitro models are invaluable tools for studying the pathophysiology of epilepsy and for the preclinical screening of potential antiepileptic drugs (AEDs). One of the most established and widely used in vitro models involves the application of the potassium channel blocker 4-aminopyridine (4-AP) to acute brain slices to induce epileptiform activity.[1][2]

4-AP is a non-selective blocker of voltage-gated potassium channels.[1][2] Its mechanism of action involves the prolongation of action potentials and an increase in neurotransmitter release, particularly glutamate, at synaptic terminals.[3] This leads to neuronal hyperexcitability and the generation of spontaneous, synchronized epileptiform discharges that closely resemble the interictal and ictal events observed in epilepsy.[4][5][6] The 4-AP model is advantageous due to the stable and spontaneous occurrence of seizure-like events (SLEs) and its sensitivity to a wide range of AEDs.[1][2]

These application notes provide detailed protocols for the preparation of acute brain slices, the induction of epileptiform activity using 4-aminopyridine hydrochloride, and the electrophysiological recording of neuronal activity. Additionally, quantitative data on the effects of 4-AP and various AEDs are summarized, and the underlying signaling pathways are illustrated.

Materials and Methods

Solutions and Reagents

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 3.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 2 CaCl2, 0.25 MgSO4, and 13.32 D-glucose. The solution should be continuously oxygenated with 95% O2/5% CO2 and maintained at 30°C during recordings.

-

4-Aminopyridine (4-AP) Stock Solution: Prepare a stock solution of 100 mM 4-AP in deionized water. This can be stored at -20°C. The final working concentration is typically 50-100 µM in aCSF.[1][2][4][6][7][8][9]

-

Other Pharmacological Agents: Stock solutions of various antagonists and modulators (e.g., NMDA receptor antagonists, GABAa receptor antagonists, AEDs) should be prepared in appropriate solvents and stored according to the manufacturer's instructions.

Experimental Protocols

1. Acute Brain Slice Preparation

This protocol is adapted from standard procedures for preparing acute hippocampal or cortical slices.

-

Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane, pentobarbital) according to institutional guidelines.

-

Perform transcardial perfusion with ice-cold, oxygenated (95% O2/5% CO2) slicing solution (a modified aCSF with low Ca2+ and high Mg2+ to reduce excitotoxicity).

-

Rapidly decapitate the animal and dissect the brain, placing it immediately in the ice-cold slicing solution.

-

Isolate the region of interest (e.g., hippocampus, cortex).

-

Mount the brain tissue on the stage of a vibratome (vibrating microtome) submerged in ice-cold, oxygenated slicing solution.

-

Cut coronal or horizontal slices of the desired thickness (typically 300-400 µm).

-

Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour before recording.

2. Induction of Epileptiform Activity

-

After the recovery period, transfer a single brain slice to the recording chamber, which is continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

-

Allow the slice to equilibrate in the recording chamber for at least 15-20 minutes.

-

To induce epileptiform activity, switch the perfusion solution to aCSF containing 4-AP at the desired final concentration (e.g., 100 µM).[1][2][4][7][9]

-

Spontaneous epileptiform discharges, including interictal-like spikes and seizure-like events, should begin to appear within 20-45 minutes of 4-AP application.[1][2][7]

3. Electrophysiological Recording

-

Field Potential Recordings: Place a glass microelectrode (filled with aCSF) in the desired brain region (e.g., CA1 or CA3 of the hippocampus, or deep layers of the cortex) to record extracellular field potentials.

-

Patch-Clamp Recordings: For intracellular recordings, obtain whole-cell patch-clamp recordings from individual neurons to monitor changes in membrane potential and firing patterns.

-

Data Acquisition: Amplify and digitize the electrophysiological signals using appropriate hardware and software. Analyze the data to determine the frequency, duration, and amplitude of epileptiform events.

Data Presentation

The following tables summarize quantitative data on the characteristics of 4-AP-induced epileptiform activity and the effects of various pharmacological agents.

Table 1: Characteristics of 4-AP-Induced Epileptiform Activity in Hippocampal Slices

| Parameter | Value | Brain Region | Reference |

| Interictal-like Discharge Frequency | 0.6 ± 0.2 Hz | CA3 and CA1 | [6][8] |

| "Slow" GABA-mediated Interictal-like Event Frequency | 0.05 - 0.25 Hz | Hippocampus | [4] |

| "Fast" Glutamate-mediated Interictal-like Event Frequency | 0.25 - 0.5 Hz | CA3 | [4] |

| Seizure-Like Event (SLE) Duration | 62.13 ± 46.9 s | Piriform Cortex | [5] |

| Long-Lasting Depolarization (LLD) Frequency | 0.036 ± 0.013 Hz | CA1, CA3, Dentate Gyrus | [6][8] |

| Long-Lasting Depolarization (LLD) Duration | 300 - 1200 ms | CA1, CA3, Dentate Gyrus | [6][8] |

Table 2: Effects of Anticonvulsant Drugs on 4-AP-Induced Seizure-Like Events (SLEs)

| Drug | Concentration | Effect on SLE Frequency | Effect on SLE Duration | Reference |

| Levetiracetam | - | Reduced | - | [1][2] |

| Lacosamide | High Doses | Blocked | - | [1][2] |

| Zonisamide | High Doses | Blocked | - | [1][2] |

| Carbamazepine | 50 µM | Abolished ictal-like events | No effect on interictal-like events | [10] |

| Topiramate | 50 µM | Abolished ictal-like events | No effect on interictal-like events | [10] |

| Valproic Acid | 1 mM | Abolished ictal-like events | No effect on interictal-like events | [10] |

| Phenytoin | - | No effect on spontaneous bursting | Partially reversed increased EPSP duration | [11] |

Table 3: Modulation of 4-AP-Induced Interictal-like Events by Neurotransmitter Receptor Modulators

| Drug | Target | Concentration | Effect on Frequency | Effect on Duration | Brain Region | Reference |

| Bicuculline | GABAa Antagonist | 25 µM | Increased by 114% | Decreased by 46% | CA3 | [4] |

| Phenobarbital | GABAa Agonist | 20 µM | Increased by 978% | Decreased by 40% | CA3 | [4] |

| THIP | GABAa Agonist | - | Decreased by 47% | No significant change | CA3 | [4] |

Visualizations

The following diagrams illustrate the key signaling pathways involved in 4-AP-induced epileptiform activity and the experimental workflow.

Caption: Signaling pathway of 4-Aminopyridine-induced hyperexcitability.

Caption: Experimental workflow for inducing epileptiform activity.

Discussion

The 4-aminopyridine in vitro model of epilepsy is a robust and reliable tool for studying the mechanisms of epileptogenesis and for the initial screening of potential anticonvulsant compounds.[1][2] The model's ability to generate spontaneous, rhythmic epileptiform discharges that are sensitive to a broad range of AEDs makes it highly valuable for drug discovery and development.

The data presented in the tables highlight the key characteristics of 4-AP-induced epileptiform activity and demonstrate how this model can be used to differentiate the effects of various AEDs.[10][11] For instance, some drugs may completely block seizure-like events, while others may only modulate their frequency or duration.[1][2] Furthermore, the model allows for the investigation of the roles of different neurotransmitter systems, such as the glutamatergic and GABAergic systems, in the generation and propagation of seizures.[4]

The signaling pathway diagram illustrates the primary mechanism of action of 4-AP, which is the blockade of potassium channels leading to enhanced neurotransmitter release. This initial event triggers a cascade of postsynaptic effects, ultimately resulting in the neuronal hyperexcitability that underlies epileptiform activity. The experimental workflow diagram provides a clear, step-by-step guide for researchers to reliably implement this model in their own laboratories.

References

- 1. Frontiers | The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs [frontiersin.org]

- 2. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Seizures and neurodegeneration induced by 4-aminopyridine in rat hippocampus in vivo: role of glutamate- and GABA-mediated neurotransmission and of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]